molecular formula C12H12N2O4S B13014673 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid

1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13014673
M. Wt: 280.30 g/mol
InChI Key: DIMUJPMWCNNFRY-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dioxidobenzoisothiazole moiety linked to a pyrrolidine carboxylic acid group. The presence of the dioxidobenzoisothiazole ring imparts unique chemical properties to the compound, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoisothiazole derivatives with pyrrolidine carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate as an intermediate has been documented .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and safety. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidobenzoisothiazole ring to its corresponding thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoisothiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The dioxidobenzoisothiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dioxidobenzo[d]isothiazol-3-yl)proline: Similar in structure but with a proline moiety instead of pyrrolidine.

    3-(1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanenitrile: Contains a hydrazinyl group, offering different reactivity and applications.

    (1,1-Dioxidobenzo[d]isothiazol-3-yl)thioacetonitrile: Features a thioacetonitrile group, which imparts unique chemical properties.

Uniqueness

1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid stands out due to its specific combination of the dioxidobenzoisothiazole ring and pyrrolidine carboxylic acid. This unique structure provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O4S/c15-12(16)8-5-6-14(7-8)11-9-3-1-2-4-10(9)19(17,18)13-11/h1-4,8H,5-7H2,(H,15,16)

InChI Key

DIMUJPMWCNNFRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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